molecular formula C17H18N4OS B2582293 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1705096-32-7

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2582293
CAS No.: 1705096-32-7
M. Wt: 326.42
InChI Key: JGBQZKUSOUSDFC-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methyl groups and a carboxamide group, which is further connected to a phenyl ring bearing a methylthiazolyl substituent. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the cyclization of a thioamide with an α-haloketone under acidic conditions.

    Coupling Reaction: Finally, the thiazole ring can be coupled to the phenyl ring through a cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Agrochemicals: The compound may be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens or weeds.

    Biological Research: The compound can be used as a tool to study various biological processes, such as enzyme inhibition, receptor binding, or signal transduction pathways.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Interfering with key biochemical pathways, such as cell signaling, metabolism, or gene expression, leading to the desired therapeutic effect.

Comparison with Similar Compounds

1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1,3,5-trimethyl-N-(2-phenyl)-1H-pyrazole-4-carboxamide: Lacks the thiazole ring, which may result in different chemical properties and biological activities.

    1,3,5-trimethyl-N-(2-(2-thiazolyl)phenyl)-1H-pyrazole-4-carboxamide: Contains a thiazole ring but without the methyl substituent, which may affect its reactivity and interactions with biological targets.

    1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, potentially altering its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10-16(11(2)21(4)20-10)17(22)19-14-8-6-5-7-13(14)15-9-23-12(3)18-15/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBQZKUSOUSDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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